![molecular formula C12H17BrN2 B1525339 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)-pyridine CAS No. 1220027-77-9](/img/structure/B1525339.png)
5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)-pyridine
Overview
Description
5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)-pyridine, or BMPP, is an organic compound used in scientific research. It is a derivative of pyridine, a six-membered aromatic heterocyclic compound composed of a nitrogen atom and five carbon atoms. BMPP is a versatile compound that has a wide range of applications in scientific research, including in the synthesis of new compounds, drug discovery, and biochemical studies.
Scientific Research Applications
Synthesis and Derivative Development
- A study by Ahmad et al. (2017) detailed the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, showcasing the compound's versatility in creating novel chemical entities with potential applications in chiral dopants for liquid crystals and biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Chemical Properties and Analysis
- Research by Vural and Kara (2017) applied density functional theory (DFT) to study the spectroscopic, optical, and non-linear optical (NLO) properties of 5-Bromo-2-(trifluoromethyl)pyridine, indicating the potential for these derivatives in electronic and photonic applications (Vural & Kara, 2017).
Biological Activities and Applications
- The antimicrobial and DNA interaction studies performed on similar pyridine derivatives highlight the biological relevance of these compounds. For instance, the compounds synthesized by Ahmad et al. (2017) displayed moderate biological activities, with certain derivatives showing potent effects against specific bacterial strains, underscoring the potential of 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)-pyridine derivatives in antimicrobial research (Ahmad et al., 2017).
Corrosion Inhibition
- El-Lateef et al. (2015) synthesized novel Schiff bases involving pyridine derivatives for the inhibition of carbon steel corrosion, showcasing an application of these compounds in materials science and industrial applications. The study found these compounds to be effective corrosion inhibitors, demonstrating the functional versatility of pyridine derivatives in protecting metal surfaces from corrosion (El-Lateef et al., 2015).
properties
IUPAC Name |
5-bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-6-10(2)11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPXLHLSARKHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223864 | |
Record name | 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(3-methylpiperidin-1-yl)pyridine | |
CAS RN |
1220027-77-9 | |
Record name | 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-2-(3-methyl-1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701223864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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